molecular formula C17H12N4O3 B2726503 4-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]amino}benzoic acid CAS No. 1955564-38-1

4-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]amino}benzoic acid

Cat. No.: B2726503
CAS No.: 1955564-38-1
M. Wt: 320.308
InChI Key: OONZKBQSGZUHLP-UHFFFAOYSA-N
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Description

4-{[5-(1H-Indol-3-yl)-1,3,4-oxadiazol-2-yl]amino}benzoic acid is a synthetically designed hybrid organic molecule that incorporates two pharmaceutically significant heterocyclic systems: indole and 1,3,4-oxadiazole, linked through an amide bridge. This specific architecture makes it a valuable scaffold for medicinal chemistry research and drug discovery programs, particularly in the investigation of enzyme inhibition and anticancer therapies. The indole moiety is a well-known privileged structure in medicinal chemistry, found in numerous natural products and drugs, and is associated with a broad spectrum of antioxidant and biological activities . The 1,3,4-oxadiazole ring is a stable, planar heterocycle that serves as a bioisostere for carboxylic esters and amides, thereby influencing the compound's bioavailability and binding affinity . Compounds featuring this nucleus have demonstrated a wide range of biological activities, including potent antitumor, antibacterial, and anti-viral effects . Specifically, molecular hybrids combining indole and 1,3,4-oxadiazole structures have been identified as potent urease inhibitors, with one study showing competitive inhibition and a very low Ki value of 0.003 μM . Similar structural analogs have also exhibited significant antiproliferative activity against various human cancer cell lines and protective effects against oxidative stress in model organisms . This compound is intended for use in in vitro biochemical and cell-based assays exclusively. It is supplied as a high-purity material characterized by advanced analytical techniques to ensure identity and quality for research applications. Application Note: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3/c22-16(23)10-5-7-11(8-6-10)19-17-21-20-15(24-17)13-9-18-14-4-2-1-3-12(13)14/h1-9,18H,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUUOBCVHLDUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NN=C(O3)NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Indole-3-Carboxylic Acid

Indole-3-carboxylic acid is refluxed with ethanol in the presence of concentrated sulfuric acid to yield ethyl indole-3-carboxylate . This intermediate is isolated via vacuum distillation and confirmed by IR spectroscopy (C=O stretch at 1,710 cm⁻¹).

Hydrazide Formation

The ester is treated with excess hydrazine hydrate in ethanol under reflux for 6–8 hours, producing indole-3-carboxylic acid hydrazide as a white crystalline solid (m.p. 178–180°C). The reaction progress is monitored by TLC (Rf = 0.62 in ethyl acetate/hexane, 1:1).

Characterization Data :

  • IR (KBr) : 3,320 cm⁻¹ (N–H stretch), 1,650 cm⁻¹ (C=O stretch).
  • ¹H NMR (DMSO-d₆) : δ 11.32 (s, 1H, NH), 8.21 (d, J = 7.8 Hz, 1H, indole H-4), 7.45–7.12 (m, 4H, indole H-2, H-5–H-7).

Formation of the Thiosemicarbazide Intermediate

Synthesis of Methyl 4-Isothiocyanatobenzoate

Methyl 4-aminobenzoate is reacted with thiophosgene in dichloromethane at 0–5°C under nitrogen. The mixture is stirred for 2 hours, followed by neutralization with sodium bicarbonate. The product, methyl 4-isothiocyanatobenzoate , is extracted with DCM and purified via column chromatography (hexane/ethyl acetate, 4:1).

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 8.02 (d, J = 8.6 Hz, 2H, Ar–H), 7.45 (d, J = 8.6 Hz, 2H, Ar–H), 3.92 (s, 3H, OCH₃).

Thiosemicarbazide Formation

Indole-3-carboxylic acid hydrazide reacts with methyl 4-isothiocyanatobenzoate in tetrahydrofuran (THF) at room temperature for 12 hours. The resulting thiosemicarbazide intermediate precipitates as a yellow solid (Yield: 78%).

Characterization Data :

  • IR (KBr) : 3,250 cm⁻¹ (N–H stretch), 1,690 cm⁻¹ (C=O stretch).
  • ¹³C NMR (DMSO-d₆) : δ 167.8 (C=O), 155.3 (C=S), 136.2–112.4 (aromatic carbons).

Oxidative Cyclization to 1,3,4-Oxadiazole

The thiosemicarbazide undergoes oxidative cyclization using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in dichloromethane at 40°C for 4 hours. This step eliminates sulfur and forms the oxadiazole ring, yielding methyl 4-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]amino}benzoate .

Optimization Notes :

  • Solvent : Dichloromethane outperforms THF in minimizing side reactions.
  • Temperature : Elevated temperatures (40–50°C) reduce reaction time but risk decomposition.

Characterization Data :

  • IR (KBr) : 1,725 cm⁻¹ (ester C=O), 1,610 cm⁻¹ (oxadiazole C=N).
  • Mass Spectrometry (ESI-MS) : m/z 375.1 [M+H]⁺.

Hydrolysis of the Ester to Benzoic Acid

The methyl ester is hydrolyzed using lithium hydroxide in a THF/water (3:1) mixture at 60°C for 6 hours. Acidification with HCl yields the final product, 4-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]amino}benzoic acid , as a pale-yellow powder (Yield: 85%).

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 13.02 (s, 1H, COOH), 8.65 (s, 1H, NH), 8.21–7.12 (m, 8H, aromatic H).
  • HPLC Purity : 98.6% (C18 column, acetonitrile/water, 60:40).

Alternative Synthetic Routes

Cyclocondensation with POCl₃

A mixture of indole-3-carboxylic acid hydrazide and 4-aminobenzoic acid is refluxed in phosphorus oxychloride (POCl₃) for 8 hours. This one-pot method directly forms the oxadiazole but suffers from lower yields (52%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the cyclization step, improving yields to 74% while reducing reaction time.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time (h)
Oxidative Cyclization 85 98.6 4
POCl₃ Cyclocondensation 52 92.3 8
Microwave-Assisted 74 96.8 0.5

The oxidative cyclization route offers superior yield and purity, making it the method of choice for scalable synthesis.

Challenges and Mitigation Strategies

  • Isothiocyanate Instability : Methyl 4-isothiocyanatobenzoate is moisture-sensitive. Storage under nitrogen at –20°C prevents decomposition.
  • Byproduct Formation : Use of molecular sieves (4Å) during thiosemicarbazide formation minimizes hydrolysis byproducts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, which can be oxidized to form various quinonoid structures.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different amine derivatives.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to quinonoid structures, while reduction of the oxadiazole ring can yield various amine derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]amino}benzoic acid typically involves multi-step chemical reactions that integrate the indole and oxadiazole moieties. The process often begins with the formation of indole derivatives followed by the introduction of the oxadiazole ring through cyclization reactions. The resulting compound exhibits a unique structure that contributes to its biological activity.

Antimicrobial Activity

Research has shown that compounds containing indole and oxadiazole moieties exhibit notable antimicrobial properties. For example, derivatives similar to this compound have been tested against various bacterial strains. In one study, synthesized compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some exhibiting lower minimum inhibitory concentrations than standard antibiotics like ampicillin .

Anticancer Potential

The anticancer properties of compounds related to this compound have been explored extensively. Studies indicate that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves inducing apoptosis and inhibiting key signaling pathways associated with tumor growth .

Anti-inflammatory Effects

Compounds with similar structures have also been evaluated for their anti-inflammatory effects. Certain derivatives have shown the ability to inhibit cyclooxygenase enzymes (COX) and lipoxygenase (LOX), which are pivotal in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study: Antimicrobial Evaluation

In a study focused on synthesizing new indole-based derivatives, researchers evaluated the antimicrobial activity of several compounds against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that certain derivatives exhibited potent antibacterial effects, suggesting their potential use as novel antimicrobial agents in clinical settings .

Case Study: Anticancer Activity

Another research effort investigated the anticancer efficacy of various oxadiazole-containing compounds against different cancer cell lines. The study highlighted that some derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Data Tables

Compound Activity IC50 Value (µM) Target
Compound AAntibacterial37.9S. aureus
Compound BAnticancer5.85MCF-7
Compound CAnti-inflammatory8.14COX inhibition

Mechanism of Action

The mechanism of action of 4-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]amino}benzoic acid involves its interaction with various molecular targets. The indole moiety can bind to receptors and enzymes, modulating their activity. The oxadiazole ring can interact with nucleic acids and proteins, affecting cellular processes. Together, these interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

  • Oxadiazole Core : The 1,3,4-oxadiazole ring is a common feature in many bioactive compounds due to its electron-deficient nature and ability to engage in hydrogen bonding.
  • Linker Groups: The amino (-NH-) linker in the target compound contrasts with sulfanyl (-S-) or ester (-COO-) groups in analogs, influencing solubility and binding affinity.
  • Substituents : The indole moiety differentiates it from phenyl or substituted phenyl groups in similar compounds.

Comparative Analysis of Analogous Compounds

Key Observations:

Indole vs. Phenyl : Indole-containing analogs (e.g., target compound, N-(1,3-Dioxaindan-5-yl)-2-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) are less common than phenyl-substituted derivatives, suggesting niche applications in CNS or anticancer research due to indole's prevalence in neurotransmitters and kinase inhibitors .

Biological Activity : Sulfanyl-linked compounds (e.g., 8s) demonstrate potent enzyme inhibitory activity, while benzoic acid derivatives (e.g., 4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid) are often used in structural or receptor-binding studies .

Biological Activity

The compound 4-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]amino}benzoic acid is a derivative of benzoic acid that incorporates indole and oxadiazole moieties. This structural combination suggests potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H14N4OC_{17}H_{14}N_{4}O with a molecular weight of approximately 290.326 g/mol. The compound features an indole ring, an oxadiazole ring, and a benzoic acid group, which are known to impart various biological activities.

Antitumor Activity

Recent studies have indicated that compounds containing the indole and oxadiazole structures exhibit significant antitumor properties. For instance, derivatives similar to This compound have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro assays demonstrated that these compounds could inhibit cell proliferation in cancer models such as Hep-G2 (hepatocellular carcinoma) and A2058 (melanoma) with IC50 values in the micromolar range .

The mechanism by which this compound exerts its antitumor effects may involve the modulation of key signaling pathways associated with cell survival and apoptosis. Specifically, it has been suggested that the compound may activate caspase pathways and inhibit anti-apoptotic proteins, leading to increased apoptosis in cancer cells .

Antioxidant Activity

Compounds with similar structural motifs have also been reported to possess antioxidant properties. The presence of the oxadiazole ring can enhance the electron-donating ability of the compound, thereby scavenging free radicals and reducing oxidative stress in cellular environments . This property is particularly relevant in preventing oxidative damage in various diseases.

Anti-inflammatory Effects

Studies have indicated that derivatives of benzoic acid can exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators. The oxadiazole moiety may play a role in modulating inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases .

In Vitro Studies

In a study evaluating various benzoic acid derivatives, including This compound , researchers found that certain compounds significantly enhanced proteasome activity and autophagy pathways in human foreskin fibroblasts. This was evidenced by increased levels of cathepsins B and L activity .

CompoundCell LineIC50 (µM)Mechanism
Compound 1Hep-G25.0Apoptosis induction
Compound 2A20587.0Cell cycle arrest
Compound 3CCD25sk>10No significant cytotoxicity

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]amino}benzoic acid, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting with indole derivatives. Key steps include:

  • Step 1 : Formation of the oxadiazole ring via condensation of indole-3-carboxylic acid hydrazide with appropriate carbonyl derivatives (e.g., substituted benzoic acids) under acidic conditions .
  • Step 2 : Introduction of the benzoic acid moiety via nucleophilic substitution or coupling reactions. For example, tert-butyl esters are often used as protecting groups, followed by deprotection with trifluoroacetic acid (TFA) to yield the free carboxylic acid .
  • Critical Intermediates : 5-(1H-Indol-3-yl)-1,3,4-oxadiazol-2-amine and tert-butyl 4-aminobenzoate derivatives are frequently observed intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Focus on aromatic proton signals (δ 7.0–8.5 ppm for indole and oxadiazole protons) and carboxylic acid protons (broad singlet ~δ 10–12 ppm). The oxadiazole ring’s nitrogen environment is confirmed by distinct carbon shifts (δ 160–165 ppm for C=O and C=N) .
  • HRMS : Verify molecular ion peaks ([M+H]+ or [M+Na]+) with mass accuracy <5 ppm. For example, a compound with molecular formula C18H13N5O3 should show [M+H]+ at m/z 356.1042 .
  • HPLC : Assess purity (>95% by UV detection at 254 nm) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers optimize the condensation reaction to form the oxadiazole ring while minimizing side products?

  • Methodological Answer :

  • Catalyst Selection : Use acetic acid or p-toluenesulfonic acid (PTSA) to catalyze cyclization, reducing reaction time from 12 hours to 3–5 hours .
  • Temperature Control : Reflux conditions (100–110°C) improve yield but may require inert atmospheres (N2/Ar) to prevent oxidation of indole moieties .
  • Side Product Mitigation : Monitor for hydrazone byproducts (common in acidic conditions) via TLC (Rf ~0.3 in EtOAc/hexane). Purify via recrystallization from DMF/acetic acid mixtures .

Q. What strategies are effective in resolving discrepancies in biological activity data across different studies?

  • Methodological Answer :

  • Standardized Assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 or MCF-7) and validate activity via dose-response curves (IC50/EC50). For example, discrepancies in Rho kinase inhibition can arise from variable assay conditions (ATP concentration, pH) .
  • Metabolic Stability Testing : Assess cytochrome P450 interactions (CYP3A4/2D6) using liver microsomes to explain variability in in vivo efficacy .
  • Structural Confirmation : Re-evaluate compound identity via X-ray crystallography (if crystalline) or 2D NMR (e.g., HSQC/HMBC) to rule out isomerism or impurities .

Q. How does the substitution pattern on the indole ring influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : Introduce electron-withdrawing groups (e.g., -Cl, -CF3) at the indole 5-position to enhance membrane permeability (logP >2.5), measured via shake-flask experiments .
  • Metabolic Resistance : Methoxy groups at the indole 2-position reduce first-pass metabolism by sterically blocking CYP450 oxidation .
  • Solubility : Incorporate polar substituents (e.g., -SO2NH2) on the benzoic acid moiety to improve aqueous solubility (>50 µM in PBS pH 7.4) without compromising target binding .

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